molecular formula C22H15FN2O5 B11058823 3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11058823
M. Wt: 406.4 g/mol
InChI Key: LZAUMPZKVIFJJO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core furochromene structure. This is followed by the introduction of the fluorophenyl and isoxazole groups through various organic reactions such as nucleophilic substitution and cyclization reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(4-Fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide stands out due to its unique combination of structural features. The presence of the furochromene core, along with the fluorophenyl and isoxazole groups, imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15FN2O5

Molecular Weight

406.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C22H15FN2O5/c1-11-10-16(25-30-11)24-21(26)20-17(12-6-8-13(23)9-7-12)18-19(29-20)14-4-2-3-5-15(14)28-22(18)27/h2-10,17,20H,1H3,(H,24,25,26)

InChI Key

LZAUMPZKVIFJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F

Origin of Product

United States

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